6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)- 6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 19143-74-9
VCID: VC15943838
InChI: InChI=1S/C12H11N5O/c13-12-16-10-9(11(18)17-12)14-8(15-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)
SMILES:
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-

CAS No.: 19143-74-9

Cat. No.: VC15943838

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)- - 19143-74-9

Specification

CAS No. 19143-74-9
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name 2-amino-8-benzyl-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C12H11N5O/c13-12-16-10-9(11(18)17-12)14-8(15-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)
Standard InChI Key OILIJBCQSLTTMU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)NC(=N3)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)- belongs to the purine family, featuring a bicyclic aromatic heterocycle fused with an imidazole ring. Its molecular formula is C₁₂H₁₁N₅O, with a calculated molecular weight of 241.25 g/mol . The compound’s structure includes:

  • A 2-amino group at position 2 of the purine ring.

  • A benzyl substituent (-CH₂C₆H₅) at position 8.

  • A ketone oxygen at position 6, contributing to its hydrogen-bonding capacity .

The IUPAC name, 2-amino-8-benzyl-1,7-dihydropurin-6-one, reflects these substituents .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₅O
Molecular Weight241.25 g/mol
XLogP3-AA0.9
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Spectral and Stereochemical Data

  • SMILES Notation: C1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)NC(=N3)N .

  • InChI Key: OILIJBCQSLTTMU-UHFFFAOYSA-N .

  • Tautomerism: The 1,7-dihydro configuration suggests tautomeric equilibria between N7-H and N9-H forms, influencing its reactivity .

Synthesis and Chemical Reactivity

Traditional Synthetic Routes

Historically, 8-benzylpurine analogs were synthesized via multi-step protocols:

  • Acid Fluoride Coupling: Phenylacetic acid derivatives are converted to acid fluorides, then coupled with pyrimidine-4,5,6-triamine .

  • Cyclocondensation: The intermediate undergoes dehydration under basic conditions (e.g., NaOMe/EtOH) to form the purine core .

Microwave-Assisted Synthesis

A breakthrough in synthesis involves microwave-assisted one-pot reactions:

  • Reagents: Aryl acetic acid, aminopyrimidine, and triphenyl phosphite in anhydrous pyridine.

  • Conditions: 220°C for 15 minutes under 8 bar pressure .

  • Advantages:

    • Yield Improvement: 65–85% compared to traditional methods.

    • Time Efficiency: 15 minutes vs. overnight reactions .

This approach facilitates rapid diversification of the 8-arylmethyl group for structure-activity studies .

CompoundIC₅₀ (nM)Target Selectivity
8-Benzylpurin-6-amine12.5Hsp90α/β
Geldanamycin8.2Hsp90
Radicicol15.7Hsp90

Autophagy Induction

The brominated analog 8-bromo-2-amino-9-benzylpurin-6-one (CID 135554423-related) demonstrates autophagy-inducing activity in cellular models. Autophagy, a lysosomal degradation pathway, is implicated in:

  • Cancer Cell Survival: Under nutrient deprivation.

  • Neuroprotection: Clearance of protein aggregates in neurodegenerative diseases.

Applications in Drug Discovery

Anticancer Agents

The compound’s scaffold serves as a template for small-molecule Hsp90 inhibitors with improved pharmacokinetic profiles over natural products (e.g., geldanamycin) . Modifications at the 8-benzyl and 2-amino positions enhance:

  • Oral Bioavailability: Reduced molecular weight (<500 Da).

  • Blood-Brain Barrier Penetration: Critical for targeting glioblastoma .

Neurotherapeutics

By promoting autophagy, derivatives could mitigate pathologies in Alzheimer’s and Parkinson’s diseases. Current research focuses on optimizing substituents to balance potency and CNS accessibility.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • 8-Substituent Exploration: Alkyl, heteroaryl, and polar groups to modulate solubility.

  • 2-Amino Modifications: Acylation or alkylation to alter hydrogen-bonding capacity .

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